molecular formula C10H9Cl2N3O B2962303 alpha-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol CAS No. 58905-18-3

alpha-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol

Cat. No. B2962303
M. Wt: 258.1
InChI Key: XCWJBJOPHSVLGU-UHFFFAOYSA-N
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Patent
US04414210

Procedure details

To a dimethyl sulfoxide solution (50 ml) of sodium 1,2,4-triazole, generated from 3.25 g (0.047 m) of 1H-1,2,4-triazole, and 1.9 g (0.047 m) of sodium hydroxide, is added 10 g (0.045 m) of 2-hydroxy-2,4-dichlorophenethyl chloride dropwise at 110° under nitrogen. The reaction is stirred at 110° for 11/2 hours. The reaction mixture is poured into water and extracted with methylene chloride. The combined organic extracts are washed with water and dried over MgSO4. Solvent is evaporated to give 8 g of product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Three
Name
2-hydroxy-2,4-dichlorophenethyl chloride
Quantity
10 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[N:4][CH:3]=[N:2]1.[Na].N1C=NC=N1.[OH-:12].[Na+].O[C:15]1([Cl:25])[CH:23]=[C:22]([Cl:24])[CH:21]=[CH:20][CH:16]1[CH2:17][CH2:18]Cl>O.CS(C)=O>[OH:12][CH:17]([C:16]1[CH:20]=[CH:21][C:22]([Cl:24])=[CH:23][C:15]=1[Cl:25])[CH2:18][N:1]1[CH:5]=[N:4][CH:3]=[N:2]1 |f:0.1,3.4,^1:5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=CN=C1.[Na]
Step Two
Name
Quantity
3.25 g
Type
reactant
Smiles
N1N=CN=C1
Step Three
Name
Quantity
1.9 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
2-hydroxy-2,4-dichlorophenethyl chloride
Quantity
10 g
Type
reactant
Smiles
OC1(C(CCCl)C=CC(=C1)Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction is stirred at 110° for 11/2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The combined organic extracts are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Solvent is evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC(CN1N=CN=C1)C1=C(C=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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